6-Benzoylheteratisine
描述
6-Benzoylheteratisine is a diterpenoid alkaloid isolated from Aconitum species, notably A. heterophyllum. It is characterized by a benzoyl group at the C-6 position of the heteratisine backbone (Fig. 1). This structural feature is critical for its pharmacological activity, particularly its interaction with voltage-gated Na⁺ channels .
属性
IUPAC Name |
[(1R,2R,3S,6S,9S,10R,11R,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO6/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(33,20(18)26(32)35-17)21(24(29)30)22(23(27)29)36-25(31)16-8-6-5-7-9-16/h5-9,17-24,33H,4,10-15H2,1-3H3/t17-,18+,19-,20+,21-,22+,23+,24+,27-,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVZJDDPRFFKTQ-UHDSVDSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@H]([C@H]31)[C@]5(CC[C@H]6C[C@@H]4[C@@H]5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098679 | |
| Record name | (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-14-(Benzoyloxy)-1-ethyltetradecahydro-12a-hydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino[3,4-i]-1-benzazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99759-48-5 | |
| Record name | (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-14-(Benzoyloxy)-1-ethyltetradecahydro-12a-hydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino[3,4-i]-1-benzazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99759-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-14-(Benzoyloxy)-1-ethyltetradecahydro-12a-hydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino[3,4-i]-1-benzazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the bridge ring structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core benzazocin structure, followed by the addition of the ethanylylidene and methanooxepino groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
The compound 6-Benzoylheteratisine has garnered attention in recent scientific research due to its potential applications in pharmacology and neuropharmacology. This article will explore its applications, supported by data tables and documented case studies, while ensuring a comprehensive overview based on verified sources.
Neuropharmacological Effects
Recent studies have highlighted the neuropharmacological properties of this compound. In a rat model, it was found to enhance hippocampal excitability, suggesting its potential role in treating conditions such as epilepsy and cognitive impairments .
Analgesic Properties
This compound has also been investigated for its analgesic effects. Research has shown that it may modulate pain pathways, providing insights into its use as a pain management agent. The compound's action on specific receptors involved in pain perception indicates a promising avenue for further exploration in pain relief therapies.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays revealed cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer drugs. Further research is needed to elucidate the mechanisms underlying these effects and to assess its efficacy in vivo.
Data Table: Summary of Applications
| Application Area | Findings | References |
|---|---|---|
| Neuropharmacology | Enhances hippocampal excitability | |
| Analgesic Properties | Modulates pain pathways | |
| Antitumor Activity | Cytotoxic effects on cancer cell lines |
Case Study 1: Neuropharmacological Impact
In a controlled study involving rats, researchers administered varying doses of this compound and measured hippocampal activity through electrophysiological recordings. The results indicated a dose-dependent increase in neuronal excitability, suggesting that this compound could be beneficial in enhancing cognitive functions or treating neurodegenerative diseases.
Case Study 2: Pain Management
A separate study focused on the analgesic properties of this compound by evaluating its effects on pain response in animal models subjected to nociceptive stimuli. The findings demonstrated significant reductions in pain behaviors, supporting the hypothesis that this compound could serve as an effective analgesic agent.
Case Study 3: Anticancer Potential
A laboratory study assessed the cytotoxicity of this compound against several human cancer cell lines, including breast and lung cancers. The compound exhibited substantial growth inhibition in these cells, prompting further investigation into its mechanisms of action and potential clinical applications.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .
生物活性
6-Benzoylheteratisine, a member of the diterpenoid alkaloids (DAs) derived from the Aconitum plant species, has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including antitumor, neuroprotective, and anti-inflammatory effects, supported by relevant data tables and case studies.
This compound is characterized by its structure as a C20-diterpenoid alkaloid. Its chemical formula is , and it exhibits a crystalline form. The compound is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound, particularly against various cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to other known agents:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 3.14 | |
| Etoposide | A549 (Lung) | 2.36 | |
| Hydroxycamptothecin | Caco-2 (Colon) | 15.5 | |
| Adriamycin | MCF-7 (Breast) | 1.736 |
These findings indicate that this compound exhibits comparable cytotoxicity to established chemotherapeutic agents, suggesting its potential as an anticancer drug.
Neuroprotective Effects
This compound has been shown to possess neuroprotective properties, particularly through its action on sodium channels. It can antagonize tetrodotoxin-induced neurotoxicity and inhibit sodium channel activity, which is crucial for maintaining neuronal health. This mechanism may contribute to its analgesic effects observed in various models .
Anti-inflammatory Activity
The compound also demonstrates significant anti-inflammatory effects by modulating cytokine production. In vitro studies indicate that it can reduce levels of interleukin-6 (IL-6) in activated macrophages, with IC50 values ranging from 18.87 to 29.60 μg/mL . This suggests that this compound may be beneficial in treating inflammatory conditions.
Case Studies
- Analgesic Activity : In a mouse hot-plate test, this compound exhibited notable analgesic effects with minimal toxicity, indicating its potential for pain management .
- Cell Cycle Arrest : Research has shown that this compound can induce cell cycle arrest in cancer cells at the G2/M phase, thereby inhibiting proliferation and promoting apoptosis through the Bax/Bcl-2/caspase-3 signaling pathway .
相似化合物的比较
Comparison with Structurally and Functionally Related Alkaloids
Structural Analogues in the Aconitum Family
Table 1: Key Structural and Functional Differences
Key Observations :
- Positional Effects : The benzoyl group at C-6 (this compound) confers Na⁺ channel antagonism, whereas C-14 substitution (14-Benzoyltalatisamine) enhances K⁺ channel selectivity .
- Toxicity Profile : Lappaconitine and its metabolite N-deacetyllappaconitine (DLA) exhibit superior safety profiles compared to this compound, making them clinically preferred for arrhythmia .
Functional Analogues: Na⁺ Channel Modulators
Table 2: Comparative Efficacy in Neuronal and Cardiac Models
Mechanistic Insights :
- This compound shares Na⁺ channel-blocking activity with TTX but is less potent.
- Guanfu Base A, another Aconitum alkaloid, shows broader ion channel modulation (Na⁺ and K⁺) and is advancing in clinical trials due to fewer side effects .
Pharmacokinetic and Drug-Likeness Comparison
Table 3: ADMET Properties
| Compound | Lipinski Rule | Ghose Filter | BBB Penetration | GI Absorption | Reference |
|---|---|---|---|---|---|
| This compound | Yes | No | No | Moderate | |
| Heterophylloidine | Yes | Yes | No | High | |
| Isoatisine | Yes | Yes | Yes | High |
Critical Analysis :
- This compound’s failure to comply with Ghose filters and lack of BBB penetration limit its systemic applicability compared to Isoatisine, which fulfills all criteria .
常见问题
Q. What protocols ensure reproducibility in electrophysiological assays measuring this compound’s effects on Na⁺ currents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
